(R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

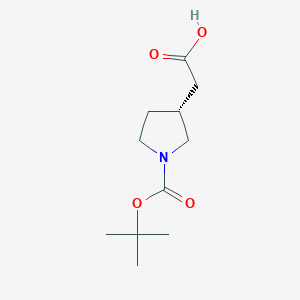

Structure

3D Structure

Properties

IUPAC Name |

2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-5-4-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEXQIJIXQSFRX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363616 | |

| Record name | [(3R)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204688-60-8 | |

| Record name | [(3R)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Carboxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-(1-Boc-pyrrolidin-3-yl)acetic acid: A Cornerstone Chiral Building Block in Modern Drug Discovery

Abstract

(R)-(1-Boc-pyrrolidin-3-yl)acetic acid, a chiral derivative of proline, has emerged as a pivotal structural motif in medicinal chemistry. Its rigid, non-planar pyrrolidine core, coupled with the synthetically versatile carboxylic acid functionality and the stable tert-butyloxycarbonyl (Boc) protecting group, offers a unique three-dimensional scaffold. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed synthetic protocols, and critical applications in the development of novel therapeutics. By delving into the causality behind its utility and providing robust experimental methodologies, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this powerful chiral building block.

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in a vast array of natural products and synthetic drugs.[1] Its significance is rooted in several key attributes:

-

Three-Dimensional Complexity: The sp³-hybridized carbons of the pyrrolidine ring impart a non-planar, puckered conformation, enabling a more effective exploration of three-dimensional pharmacophore space compared to flat aromatic systems.[1]

-

Stereochemical Richness: The chiral center at the 3-position of the pyrrolidine ring is crucial for enantioselective interactions with biological targets, often dictating the pharmacological efficacy and safety profile of a drug candidate.

-

Improved Physicochemical Properties: The incorporation of a pyrrolidine moiety can enhance the metabolic stability of a molecule by rendering it less susceptible to enzymatic degradation.[2] It can also improve cell permeability, a critical factor for oral bioavailability.

(R)-(1-Boc-pyrrolidin-3-yl)acetic acid embodies these advantages, serving as a versatile and reliable building block for introducing this valuable scaffold into complex molecular architectures. The Boc-protecting group ensures stability under a wide range of reaction conditions, particularly basic and nucleophilic environments, while allowing for straightforward deprotection under acidic conditions when required.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is fundamental for its effective use in synthesis and quality control.

Core Chemical Properties

The following table summarizes the key identification and physical properties of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.

| Property | Value | Reference |

| IUPAC Name | [(3R)-1-(tert-butoxycarbonyl)-3-pyrrolidinyl]acetic acid | |

| CAS Number | 204688-60-8 | [4][5] |

| Molecular Formula | C₁₁H₁₉NO₄ | [4][6] |

| Molecular Weight | 229.27 g/mol | [4][6] |

| Appearance | White solid | [2] |

| Purity | ≥97% | |

| Predicted Boiling Point | 357.4 ± 15.0 °C | [4] |

| Predicted Density | 1.151 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 4.65 ± 0.10 | [4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid. Below is a summary of expected spectroscopic data.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following are the expected chemical shifts for ¹H and ¹³C NMR spectra.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the protons of the pyrrolidine ring, the acetic acid methylene group, and the Boc protecting group. The diastereotopic protons of the pyrrolidine ring often show complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the tert-butyl group, and the carbons of the pyrrolidine ring and the methylene group of the acetic acid side chain.[7]

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H | Broad band, characteristic of a carboxylic acid |

| 2850-2980 | C-H | Sharp peaks, corresponding to the stretching of sp³ C-H bonds |

| ~1710 | C=O | Strong, sharp peak from the carboxylic acid carbonyl |

| ~1685 | C=O | Strong, sharp peak from the Boc-protecting group carbonyl |

| ~1160 | C-O | Stretching vibration of the ester-like C-O in the Boc group |

The broadness of the O-H stretch is a result of hydrogen bonding between the carboxylic acid groups.[8] The two distinct carbonyl peaks are a key feature for identifying both the carboxylic acid and the Boc protecting group.[9]

2.2.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is a suitable technique for determining the molecular weight of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid. The expected [M-H]⁻ ion would be observed at m/z 228.13. Fragmentation patterns in MS/MS experiments can provide further structural information, often involving the loss of the Boc group or the carboxylic acid moiety.

Synthesis and Purification

The synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is typically achieved through a multi-step process. The following protocol provides a representative method.

Synthetic Workflow

The synthesis generally involves the protection of a suitable pyrrolidine precursor followed by functional group manipulations to introduce the acetic acid side chain. A common route involves the use of Di-tert-butyl dicarbonate (Boc anhydride) for the protection of the pyrrolidine nitrogen.[10]

Caption: General synthetic workflow for (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.

Detailed Experimental Protocol

This protocol describes a common method for the synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.

Step 1: Boc Protection of the Pyrrolidine Precursor

-

Dissolve the starting (R)-pyrrolidine-3-acetic acid precursor in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, such as sodium hydroxide, to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in the same organic solvent.[10]

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[11]

Step 2: Work-up and Purification

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like ether to remove any unreacted Boc anhydride.

-

Acidify the aqueous layer to a pH of 2-3 with a suitable acid, such as a potassium bisulfate solution or dilute hydrochloric acid.[10][12]

-

Extract the product into an organic solvent such as ethyl acetate.[12]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[12]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography on silica gel if necessary.[11]

Applications in Drug Discovery and Development

(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility stems from its ability to introduce a conformationally constrained, chiral scaffold into a target molecule.

Role as a Chiral Building Block

The pyrrolidine ring of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid can serve as a rigid scaffold, locking a peptide or small molecule into a specific bioactive conformation. This can lead to enhanced receptor affinity and selectivity. The non-natural amino acid structure also provides resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.

Therapeutic Areas of Interest

The unique structural features of this compound make it a candidate for developing new pharmaceuticals in several key areas:

-

Neuropharmacology: The pyrrolidine scaffold is a common feature in many centrally active compounds, and this building block can be used to synthesize novel agents targeting neurological pathways.[2]

-

Enzyme Inhibition: The constrained conformation provided by the pyrrolidine ring is beneficial for the design of potent and selective enzyme inhibitors.

-

Peptide Synthesis: It serves as a crucial component in the synthesis of peptidomimetics and complex peptides with improved pharmacological properties.[2]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the quality and integrity of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area, typically at 2-8°C.[4] It should be kept in a tightly sealed container to prevent moisture absorption.

-

Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Safety: The compound may cause skin, eye, and respiratory irritation. In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a cornerstone chiral building block that offers significant advantages in modern drug discovery. Its unique combination of a rigid, chiral scaffold and versatile chemical handles allows for the synthesis of complex and potent therapeutic agents with improved pharmacological profiles. This in-depth technical guide provides the essential information for researchers to effectively utilize this valuable compound in their synthetic endeavors, from understanding its fundamental properties to implementing robust experimental protocols. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of chiral building blocks like (R)-(1-Boc-pyrrolidin-3-yl)acetic acid in shaping the future of medicine is undeniable.

References

-

Chem-Impex. (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid. [Link]

-

Scholars Research Library. (2011). Der Pharma Chemica, 3(3):174-188. [Link]

-

Organic Syntheses. (2022). 5. [Link]

-

Chem-Impex. (R)-(1-Boc-piperidin-3-yl)acetic acid. [Link]

-

Dovepress. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

-

PubChem. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid. [Link]

-

National Institutes of Health. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

PubMed Central. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

-

University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]

-

Semantic Scholar. Induced in-source fragmentation pattern of certain novel (1Z,2E)-N-(aryl)propanehydrazonoyl chlorides by electrospray mass spectrometry (ESI-MS/MS). [Link]

-

ResearchGate. Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]

- 5. 204688-60-8 Cas No. | (R)-(1-BOC-pyrrolidin-3-yl)-acetic acid | Apollo [store.apolloscientific.co.uk]

- 6. scbt.com [scbt.com]

- 7. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. derpharmachemica.com [derpharmachemica.com]

A Comprehensive Technical Guide to (R)-(1-Boc-pyrrolidin-3-yl)acetic acid

This guide provides an in-depth analysis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, a chiral building block crucial in modern medicinal chemistry. We will explore its chemical identity, physicochemical properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Chiral Scaffold

(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a synthetic amino acid derivative featuring a pyrrolidine ring, a foundational structure in numerous biologically active compounds.[1][2] The significance of this molecule lies in its specific stereochemistry and the orthogonally protected functional groups: a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid. This arrangement allows for selective chemical manipulation, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents.[3]

The defined '(R)' stereocenter is often critical for achieving desired biological activity and optimal binding to target receptors.[3] The pyrrolidine scaffold itself is prized in drug discovery for its ability to explore three-dimensional chemical space due to its non-planar structure, a feature that can enhance binding affinity and selectivity.[1][2]

Key Identifier:

Physicochemical and Safety Data

A thorough understanding of a compound's properties is the bedrock of its effective and safe application in a laboratory setting. The data presented below has been consolidated from various authoritative sources.

Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C11H19NO4 | [6][7] |

| Molecular Weight | 229.27 g/mol | [6][7][8] |

| IUPAC Name | 2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | [6] |

| Synonyms | (R)-N-Boc-3-pyrrolidineacetic acid, (3R)-1-Boc-3-pyrrolidineacetic acid | [6][9] |

| Boiling Point | 357.4 ± 15.0 °C (Predicted) | [6] |

| Density | 1.151 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 4.65 ± 0.10 (Predicted) | [6] |

| Storage Temperature | 2-8°C | [6] |

Safety and Handling

As a laboratory-grade chemical, (R)-(1-Boc-pyrrolidin-3-yl)acetic acid requires careful handling to mitigate potential hazards. The following information is derived from Globally Harmonized System (GHS) classifications and safety data sheets (SDS).

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[4][6] |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[4][6] |

| STOT SE (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation.[4] |

Precautionary Measures & First Aid:

-

Handling: Use only in a well-ventilated area.[10][11] Avoid breathing dust.[10][12] Wash hands and any exposed skin thoroughly after handling.[10][11][12] Wear protective gloves, clothing, and eye/face protection.[10][11][12]

-

Storage: Store in a dry, well-ventilated place with the container tightly closed.[10] Recommended storage is at room temperature, sealed.[7]

-

In Case of Contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10][11][12]

-

Skin: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[10][11]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][11]

-

Synthesis and Purification: A Validated Protocol

The synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid typically involves the protection of the pyrrolidine nitrogen with a Boc group. This strategy is fundamental as it prevents the amine from participating in unwanted side reactions.

Synthetic Workflow Overview

The following diagram illustrates a common synthetic approach, which involves the N-Boc protection of a precursor.

Caption: High-level workflow for the N-Boc protection synthesis route.

Step-by-Step Experimental Protocol

This protocol is adapted from established chemical synthesis methodologies.[6][13]

-

Deprotection of Precursor (If Necessary): A solution of the preceding protected product (e.g., 4.95 g) is dissolved in a mixture of dichloromethane (50 ml) and trifluoroacetic acid (25 ml).[13] This mixture is stirred at room temperature for approximately 3 hours to remove a prior protecting group, then concentrated under reduced pressure.[13]

-

Reaction Setup: The residue from the previous step is dissolved in a mixture of dioxane (40 ml) and 1N sodium hydroxide (40 ml).[6][13]

-

Boc Protection: To this solution, di-tert-butyl dicarbonate (4.3 g) dissolved in dioxane (40 ml) is added at room temperature.[6][13]

-

Reaction: The resulting mixture is stirred vigorously for 1.5 hours at room temperature to ensure the complete reaction of the amine with the Boc anhydride.[6][13]

-

Workup and Extraction: The reaction mixture is diluted with diethyl ether.[13] The organic phase is washed with 1N NaOH. The aqueous phase is then carefully acidified to a low pH using 3N HCl.[13]

-

Isolation: The acidified aqueous phase is extracted multiple times with diethyl ether.[13] The combined ether extracts are washed, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrated in vacuo to yield the final product, tert-butyl (R)-3-carboxymethyl-pyrrolidine-1-carboxylate.[13]

Core Applications in Drug Development

The unique structure of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid makes it a versatile building block in medicinal chemistry.[14] Its primary role is as a key intermediate for introducing a specific chiral pyrrolidine motif into larger, more complex molecules.

Role as a Chiral Intermediate

The compound serves as a scaffold to which other molecular fragments can be attached via its carboxylic acid group, while the Boc-protected amine remains shielded. After subsequent synthetic steps, the Boc group can be easily removed under acidic conditions, revealing a secondary amine that can be further functionalized. This process is foundational in constructing novel therapeutic agents.[3][14]

The diagram below illustrates its conceptual use in synthesizing a hypothetical drug candidate.

Caption: Conceptual pathway for drug synthesis using the title compound.

Fields of Application

-

Peptide Synthesis: This molecule is a valuable building block for creating peptidomimetics and complex peptides for drug development.[14]

-

Neuropharmacology: Its structure is a candidate for developing new pharmaceuticals that can influence neurological pathways.[14]

-

Enzyme Inhibition: It is used in studies to understand enzyme mechanisms, potentially leading to the development of novel enzyme inhibitors.[14]

Conclusion

(R)-(1-Boc-pyrrolidin-3-yl)acetic acid, identified by CAS number 204688-60-8, is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry, coupled with the versatility of its protected functional groups, provides a reliable and efficient pathway for the synthesis of innovative therapeutics. The protocols and data presented in this guide offer a robust framework for its application, grounded in established scientific principles and safety standards, empowering researchers to advance the frontiers of drug discovery.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 204688-60-8 Cas No. | (R)-(1-BOC-pyrrolidin-3-yl)-acetic acid | Apollo [store.apolloscientific.co.uk]

- 5. scbt.com [scbt.com]

- 6. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]

- 7. (R)-N-Boc-3-pyrrolidineacetic acid - CAS:204688-60-8 - Sunway Pharm Ltd [3wpharm.com]

- 8. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | C11H19NO4 | CID 1502098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemwhat.com [chemwhat.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. 1-Boc-pyrrolidine-3-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 13. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]

- 14. chemimpex.com [chemimpex.com]

(R)-(1-Boc-pyrrolidin-3-yl)acetic acid: A Comprehensive Technical Guide for Drug Discovery Professionals

(R)-(1-Boc-pyrrolidin-3-yl)acetic acid stands as a pivotal chiral building block in modern medicinal chemistry. Its unique structural features, including a stereodefined pyrrolidine ring and an orthogonally protected amine, render it an invaluable starting material for the synthesis of a diverse array of complex pharmaceutical agents. This guide provides an in-depth exploration of its molecular characteristics, synthesis, and applications, offering a technical resource for researchers and scientists in the field of drug development.

Physicochemical Properties and Molecular Characteristics

(R)-(1-Boc-pyrrolidin-3-yl)acetic acid, with a molecular formula of C11H19NO4, has a molecular weight of 229.27 g/mol [1][2][3][4][5]. The molecule's structure is characterized by a pyrrolidine ring substituted at the 3-position with an acetic acid moiety and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This Boc group is crucial for its synthetic utility, as it masks the reactivity of the secondary amine, allowing for selective modifications at other positions of the molecule. The chiral center at the 3-position of the pyrrolidine ring is of the (R)-configuration, a stereochemistry that is often essential for achieving the desired biological activity and optimal binding to target receptors in many drug candidates[6].

| Property | Value | Source |

| Molecular Formula | C11H19NO4 | [1][2][5] |

| Molecular Weight | 229.27 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white solid | [7] |

| Storage Temperature | 2-8°C | [2] |

| Predicted pKa | 4.65 ± 0.10 | [2] |

| Predicted Boiling Point | 357.4 ± 15.0 °C | [2] |

| Predicted Density | 1.151 ± 0.06 g/cm3 | [2] |

Synthesis and Purification

A common synthetic route to (R)-(1-Boc-pyrrolidin-3-yl)acetic acid involves the protection of a suitable pyrrolidine precursor with di-tert-butyl dicarbonate (Boc2O)[2][8]. The synthesis often starts from a commercially available chiral precursor, ensuring the desired stereochemistry is maintained throughout the synthetic sequence.

Representative Synthetic Protocol:

A solution of the precursor amine in a suitable solvent, such as a mixture of dioxane and water, is treated with di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide[2][8]. The reaction is typically stirred at room temperature for a period of time to ensure complete protection of the amine. Following the reaction, the mixture is worked up to isolate the Boc-protected product. This often involves an ethereal extraction and subsequent acidification of the aqueous phase to precipitate the desired carboxylic acid[2][8]. The crude product is then purified, commonly by recrystallization or column chromatography, to yield the final high-purity (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.

Caption: A generalized workflow for the synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.

Spectroscopic and Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, a combination of spectroscopic and analytical techniques is employed.

| Technique | Expected Data |

| ¹H NMR | Resonances corresponding to the Boc group (singlet around 1.4 ppm), the pyrrolidine ring protons, and the methylene protons of the acetic acid moiety. |

| ¹³C NMR | Signals for the carbonyls of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the pyrrolidine ring and the acetic acid side chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ or [M-H]⁻). |

| Chiral HPLC | A single major peak indicating high enantiomeric purity (e.g., >98% ee). |

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a prevalent motif in a multitude of biologically active molecules and approved drugs[9][10][11]. The stereospecificity and the presence of both a protected amine and a carboxylic acid handle make (R)-(1-Boc-pyrrolidin-3-yl)acetic acid a versatile intermediate for the synthesis of complex drug candidates. It serves as a key building block in the development of therapeutics targeting a range of diseases. The pyrrolidine ring can contribute to the three-dimensional structure of a molecule, which is crucial for its interaction with biological targets[9][10][11].

Caption: The central role of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid in a drug discovery pipeline.

Handling, Storage, and Safety

(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[12]. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is recommended to work in a well-ventilated area or a fume hood. The compound should be stored in a tightly sealed container in a dry and cool place, with a recommended storage temperature of 2-8°C to maintain its stability and integrity over time[2].

Conclusion

(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a cornerstone chiral building block in the synthesis of complex, high-value pharmaceutical compounds. Its well-defined stereochemistry and orthogonal protecting group strategy provide medicinal chemists with a reliable and versatile tool for the construction of novel drug candidates. A thorough understanding of its properties, synthesis, and handling is paramount for its effective utilization in the pursuit of new and improved therapeutics.

References

-

(S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid - PubChem. National Center for Biotechnology Information. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and - RSC Publishing - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Europe PMC. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]

- 3. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | C11H19NO4 | CID 1502098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-N-Boc-3-pyrrolidineacetic acid - CAS:204688-60-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [iris.unipa.it]

- 12. 204688-60-8 Cas No. | (R)-(1-BOC-pyrrolidin-3-yl)-acetic acid | Apollo [store.apolloscientific.co.uk]

An In-Depth Technical Guide to (R)-(1-Boc-pyrrolidin-3-yl)acetic acid: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the synthetically versatile carboxylic acid moiety and the tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable precursor for a variety of complex molecular architectures, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory and process development settings.

Molecular Structure and Identification

The fundamental structure of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is characterized by a five-membered pyrrolidine ring. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, which is crucial for directing reactivity in multi-step syntheses. An acetic acid group is attached to the third carbon of the pyrrolidine ring, which is a chiral center with an (R) configuration.

| Identifier | Value |

| IUPAC Name | [(3R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid |

| CAS Number | 204688-60-8[1] |

| Molecular Formula | C₁₁H₁₉NO₄[1] |

| Molecular Weight | 229.27 g/mol [1] |

| SMILES String | CC(C)(C)OC(=O)N1CCCC(=O)O |

| InChI Key | SKEXQIJIXQSFRX-MRVPVSSYSA-N[2] |

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| Physical Form | Solid | [3] |

| Boiling Point (Predicted) | 357.4 ± 15.0 °C | [2] |

| Density (Predicted) | 1.151 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.65 ± 0.10 | [2] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The protons on the pyrrolidine ring and the acetic acid methylene group would appear as complex multiplets in the region of 1.5-3.6 ppm. The carboxylic acid proton would be a broad singlet at higher chemical shifts.

-

¹³C NMR: The carbon NMR would display a signal for the carbonyl of the Boc group around 154 ppm and the carboxylic acid carbonyl around 175 ppm. The quaternary carbon of the Boc group would be near 80 ppm, with the remaining carbons of the pyrrolidine ring and the acetic acid side chain appearing in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ range. A strong C=O stretch for the carboxylic acid will be present around 1700-1725 cm⁻¹, and another strong C=O stretch for the Boc carbamate will appear around 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 230.1387, and the sodiated adduct [M+Na]⁺ at m/z 252.1206.

Synthesis and Purification

While multiple synthetic routes to (R)-(1-Boc-pyrrolidin-3-yl)acetic acid are conceivable, a common and effective strategy involves the modification of a commercially available chiral precursor. The following is a representative, though generalized, synthetic protocol. For a specific, validated procedure, consulting peer-reviewed literature is recommended.

Illustrative Synthesis Workflow

Caption: A generalized multi-step synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.

Experimental Protocol (General Outline)

-

N-Protection: (R)-3-Hydroxymethylpyrrolidine is reacted with di-tert-butyl dicarbonate in the presence of a suitable base (e.g., triethylamine) in an aprotic solvent like dichloromethane to yield (R)-1-Boc-3-hydroxymethylpyrrolidine.

-

Oxidation: The primary alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions.

-

Chain Extension: The aldehyde is converted to an ester with a two-carbon extension. This can be achieved through various methods, including the Wittig reaction with an appropriate phosphorus ylide.

-

Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide, followed by acidic workup to protonate the carboxylate.

Purification: The final product is typically purified by column chromatography on silica gel, followed by crystallization or precipitation from a suitable solvent system.

Reactivity and Chemical Stability

The chemical behavior of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is dictated by its two primary functional groups: the Boc-protected amine and the carboxylic acid.

Reactivity of the Carboxylic Acid

The carboxylic acid moiety can undergo a range of standard transformations:

-

Amide Bond Formation: This is a crucial reaction for the use of this molecule as a building block. The carboxylic acid can be coupled with primary or secondary amines using standard peptide coupling reagents such as EDC/HOBt, HATU, or PyBOP to form the corresponding amides.[4] The choice of coupling reagent and conditions can be optimized to achieve high yields and minimize side reactions.[4]

-

Esterification: The carboxylic acid can be converted to various esters through Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with alkyl halides in the presence of a base.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Stability and Reactivity of the Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is a robust protecting group under many reaction conditions, but it has specific labilities that are key to its utility.

-

Stability: The Boc group is generally stable to basic conditions, catalytic hydrogenation, and many nucleophiles.[5][6] This allows for selective reactions at the carboxylic acid group without affecting the protected amine.

-

Cleavage (Deprotection): The Boc group is readily cleaved under acidic conditions.[5] Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or an alcohol are commonly used for deprotection.[6] This orthogonal deprotection strategy is a cornerstone of its use in multi-step synthesis.

Storage and Handling: (R)-(1-Boc-pyrrolidin-3-yl)acetic acid should be stored in a cool, dry place away from strong acids and oxidizing agents.

Applications in Drug Discovery and Development

(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a valuable chiral building block for the synthesis of complex pharmaceutical agents. The pyrrolidine ring provides a conformationally constrained scaffold that can be beneficial for optimizing ligand-receptor interactions.

Role as a Chiral Intermediate

The stereochemically defined nature of this compound is critical for the synthesis of enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects.

Incorporation into Bioactive Molecules

-

Janus Kinase (JAK) Inhibitors: The pyrrolidine scaffold is a feature in some Janus kinase inhibitors, which are used in the treatment of autoimmune diseases like rheumatoid arthritis.[7][8] The structural motifs present in (R)-(1-Boc-pyrrolidin-3-yl)acetic acid are relevant to the construction of the complex heterocyclic systems found in these inhibitors.

-

Peptidomimetics: The incorporation of this non-natural amino acid derivative into peptide sequences can enhance metabolic stability and introduce conformational constraints, which are important properties for developing peptide-based drugs.[9]

-

Neuropharmacological Agents: The pyrrolidine ring is a common feature in many centrally acting drugs, and this building block can serve as a starting point for the synthesis of novel compounds targeting neurological pathways.[9]

Conclusion

(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a versatile and valuable chiral building block for researchers and professionals in drug discovery and development. Its well-defined stereochemistry, orthogonal protecting group strategy, and synthetically tractable carboxylic acid functionality provide a reliable platform for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in the advancement of new therapeutic agents.

References

- Benchchem. (2025). Stability of (R)-(-)-N-Boc-3-pyrrolidinol under acidic and basic conditions. Benchchem.

- ResearchGate. (n.d.). Enantioselective synthesis of Janus kinase inhibitor (R)‐9. Conditions:.

- Chem-Impex. (n.d.). (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid. Chem-Impex.

- Benchchem. (2025). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. Benchchem.

- Chem-Impex. (n.d.). Boc-(S-3-amino-2-oxo-1-pyrrolidine-acetic acid. Chem-Impex.

- Apollo Scientific. (n.d.). (R)-(1-BOC-pyrrolidin-3-yl)-acetic acid. Apollo Scientific.

- American Chemical Society. (2021). Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidin.

- Benchchem. (2025). Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. Benchchem.

- PubMed. (n.d.). Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. PubMed.

- UNL. (n.d.). Tofacitinib synthesis. DigitalCommons@UNL.

- PubMed. (2009).

- ChemicalBook. (2025). (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8. ChemicalBook.

- Sigma-Aldrich. (n.d.). (R)-1-Boc-3-pyrrolidinecarboxylic acid 97 72925-16-7. Sigma-Aldrich.

- MDPI. (2024).

- Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.

- Sigma-Aldrich. (n.d.). 1-N-Boc-Pyrrolidine-3-acetic acid | 175526-97-3. Sigma-Aldrich.

Sources

- 1. 204688-60-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to (R)-(1-Boc-pyrrolidin-3-yl)acetic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with the carboxylic acid functionality and the stereodefined chiral center, makes it a valuable synthon for introducing specific three-dimensional features into bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures stability and allows for selective deprotection under acidic conditions, facilitating multi-step synthetic sequences. This guide provides a comprehensive overview of its synthesis, analytical characterization, and applications, with a focus on practical, field-proven insights for researchers in the pharmaceutical sciences. The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs, highlighting the importance of chiral pyrrolidine derivatives in modern drug design[1].

Nomenclature and Chemical Identifiers

A clear and unambiguous identification of chemical compounds is paramount for scientific communication and reproducibility. (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is known by several synonyms, and its unique identifiers are crucial for database searches and procurement.

| Identifier | Value |

| Primary Name | (R)-(1-Boc-pyrrolidin-3-yl)acetic acid |

| CAS Number | 204688-60-8[2][3][4] |

| Molecular Formula | C₁₁H₁₉NO₄[2] |

| Molecular Weight | 229.27 g/mol [2] |

| Synonyms | (R)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid[2], (R)-N-Boc-3-pyrrolidineacetic acid[2], (3R)-1-Boc-3-pyrrolidineacetic acid, [(3R)-1-(tert-butoxycarbonyl)-3-pyrrolidinyl]acetic acid |

| InChI Key | SKEXQIJIXQSFRX-MRVPVSSYSA-N[2] |

Physicochemical Properties

Understanding the physicochemical properties of a building block is essential for designing synthetic routes, purification strategies, and for predicting its behavior in various chemical environments.

| Property | Value | Source |

| Appearance | Solid | |

| Boiling Point (Predicted) | 357.4 ± 15.0 °C | [2] |

| Density (Predicted) | 1.151 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.65 ± 0.10 | [2] |

| Storage Temperature | 2-8°C or Room Temperature | [2] |

Synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic Acid

The synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid typically involves the protection of the pyrrolidine nitrogen with a Boc group. The following protocol is a representative method for its preparation.

Experimental Protocol: N-Boc Protection

This protocol describes the synthesis starting from a precursor with a free secondary amine on the pyrrolidine ring. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and efficient method for the introduction of the Boc protecting group[5][6].

Step 1: Deprotection of the Precursor (if necessary)

If the starting material is a precursor with a different protecting group (e.g., Cbz), it must first be deprotected. A common method for Cbz deprotection is catalytic hydrogenation.

Step 2: N-Boc Protection

-

Reaction Setup: In a round-bottom flask, dissolve the (R)-pyrrolidin-3-yl)acetic acid precursor in a suitable solvent system, such as a mixture of dioxane and aqueous sodium hydroxide (1N)[2][5].

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) dissolved in dioxane at room temperature[2][5]. The reaction is typically carried out for 1.5 to 3 hours[2][5].

-

Work-up:

-

Dilute the reaction mixture with a suitable organic solvent like diethyl ether[2][5].

-

Wash the organic phase with 1N NaOH to remove any unreacted acidic starting material[2][5].

-

Acidify the aqueous phase with 3N HCl to protonate the carboxylic acid of the product[2][5].

-

Extract the product from the acidified aqueous phase with diethyl ether[2][5].

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Solvent System: The use of a biphasic system (dioxane/water) ensures that both the organic-soluble Boc₂O and the water-soluble amino acid starting material can react efficiently at the interface.

-

Base: Sodium hydroxide is used to deprotonate the carboxylic acid and to neutralize the acid formed during the reaction, driving the equilibrium towards the product.

-

Acidification: Acidification of the aqueous layer is a critical step to ensure that the final product, a carboxylic acid, is protonated and thus extractable into an organic solvent.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.

Applications in Drug Discovery

The pyrrolidine scaffold is a key structural motif in a wide range of biologically active compounds[7]. (R)-(1-Boc-pyrrolidin-3-yl)acetic acid serves as a versatile building block in the synthesis of complex molecules, particularly in the development of novel therapeutics.

Selective Androgen Receptor Modulators (SARMs)

One notable application of pyrrolidine derivatives is in the development of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (producing male characteristics) effects. They are being investigated for the treatment of conditions such as muscle wasting, osteoporosis, and hypogonadism[8].

Several studies have reported the synthesis and biological evaluation of novel SARMs incorporating substituted pyrrolidine scaffolds[8][9]. For instance, 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives have shown potent AR agonistic activities and good tissue selectivity in vivo[8]. While the direct use of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is not explicitly detailed in these specific examples, its structure is highly relevant for the synthesis of analogous compounds where the acetic acid moiety can be further functionalized to build the desired SARM structure.

Synthetic Pathway to a SARM Precursor

The following diagram illustrates a conceptual synthetic pathway where (R)-(1-Boc-pyrrolidin-3-yl)acetic acid could be utilized to generate a key intermediate for SARM synthesis.

Caption: Conceptual pathway for the use of the title compound in SARM synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are used to confirm the presence of key functional groups and the overall carbon-hydrogen framework.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Expected ¹H NMR Spectral Features:

-

Boc Group: A singlet at approximately 1.4 ppm integrating to 9 protons (-(CH₃)₃).

-

Pyrrolidine Ring Protons: A series of multiplets between 1.5 and 3.6 ppm. The diastereotopic nature of the methylene protons will likely result in complex splitting patterns.

-

Acetic Acid Methylene Protons: A doublet or multiplet adjacent to the chiral center.

-

Carboxylic Acid Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is typically required compared to ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the data and reference it to the solvent peak.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbons: Signals for the Boc carbonyl and the carboxylic acid carbonyl are expected in the range of 155-175 ppm.

-

Boc Quaternary Carbon: A signal around 80 ppm for the C(CH₃)₃ carbon.

-

Boc Methyl Carbons: A signal around 28 ppm for the -C(CH₃)₃ carbons.

-

Pyrrolidine and Acetic Acid Carbons: Signals in the aliphatic region of the spectrum.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Chiral HPLC Method Development Protocol:

Developing a robust chiral HPLC method often requires screening different columns and mobile phases. For N-protected amino acids like the title compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective[10].

-

Column Selection: Start with a polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® series) or a macrocyclic glycopeptide-based CSP (e.g., CHIROBIOTIC™ T)[10].

-

Mobile Phase Screening:

-

Normal Phase: A common starting mobile phase is a mixture of n-hexane, isopropanol (IPA), and a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v n-Hexane/IPA/TFA)[10]. The ratio of hexane to IPA can be adjusted to optimize retention and resolution.

-

Reversed Phase: A mixture of water, acetonitrile or methanol, and an acidic modifier can also be effective, particularly with macrocyclic glycopeptide columns.

-

-

Method Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

-

Detection: Use a UV detector at a wavelength where the compound absorbs (typically around 210-220 nm for the amide and carboxyl groups).

Self-Validating System in HPLC:

A well-developed HPLC method should be self-validating. This means that the method should be robust, reproducible, and specific for the enantiomers of interest. Validation parameters include linearity, accuracy, precision, and limit of detection/quantitation. The peak purity of the desired enantiomer can be assessed using a diode array detector.

Quality Control Workflow

Caption: Logical flow for the analytical characterization and quality control.

Conclusion

(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a valuable and versatile chiral building block for drug discovery and development. Its well-defined stereochemistry and orthogonally protected functional groups provide a reliable platform for the synthesis of complex molecular architectures. A thorough understanding of its synthesis, purification, and analytical characterization is crucial for its effective utilization in medicinal chemistry programs. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge needed to confidently work with this important compound and to accelerate the discovery of new therapeutic agents.

References

-

Miyawaki, T., et al. (2017). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives. Bioorganic & Medicinal Chemistry Letters, 27(9), 1897-1901. Available at: [Link]

-

Aikawa, K., et al. (2015). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part I. Bioorganic & Medicinal Chemistry, 23(10), 2343-2359. Available at: [Link]

-

Discovery of Potent and Selective Activity-Based Probes (ABPs) for the Deubiquitinating Enzyme USP30. The Royal Society of Chemistry. Available at: [Link]

-

Hofmann, J., et al. (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. Metabolites, 13(7), 854. Available at: [Link]

-

APPLICATIONS. Phenomenex. Available at: [Link]

-

Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

-

1 H NMR and 13 C NMR data for compounds 1 and 7. ResearchGate. Available at: [Link]

-

Schote, U., et al. (2019). Novel Protective Group Synthesis of Androgen Receptor Modulators with Steroidal and Nonsteroidal Scaffolds. Molecules, 24(24), 4609. Available at: [Link]

- Pyrrolidine compounds. Google Patents.

- Method for chiral separation of various side chain protected amino acids. Google Patents.

-

Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)... ChEMBL - EMBL-EBI. Available at: [Link]

-

Gavrilova, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 1158. Available at: [Link]

- Pyrrolidin-3-ylacetic acid derivative. Google Patents.

-

Patent Application Publication. Googleapis.com. Available at: [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]

- Synthesis of pyrrolidine compounds. Google Patents.

Sources

- 1. enamine.net [enamine.net]

- 2. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. (R)-N-Boc-3-pyrrolidineacetic acid - CAS:204688-60-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

(R)-N-Boc-3-pyrrolidineacetic acid physical properties

An In-depth Technical Guide to the Physicochemical Properties of (R)-N-Boc-3-pyrrolidineacetic acid

Introduction

(R)-N-Boc-3-pyrrolidineacetic acid (CAS No. 204688-60-8) is a chiral, non-proteinogenic amino acid derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its structure, which combines a conformationally restricted pyrrolidine ring with a carboxylic acid moiety and a tert-butyloxycarbonyl (Boc) protected amine, makes it an ideal scaffold for synthesizing complex molecular architectures with precise stereochemical control.[1][2] The incorporation of this motif can enhance metabolic stability, improve binding affinity, and introduce desirable pharmacokinetic properties in novel therapeutic agents.

A comprehensive understanding of the physical and chemical properties of this intermediate is paramount for researchers and process chemists. Accurate data on properties such as melting point, solubility, and spectroscopic characteristics are critical for reaction optimization, purification, quality control, and formulation. This guide provides a detailed examination of the known and predicted physical properties of (R)-N-Boc-3-pyrrolidineacetic acid, supplemented with field-proven experimental protocols to empower researchers to determine these parameters in their own laboratories.

Chemical Identity and Core Properties

The fundamental identifiers and properties of (R)-N-Boc-3-pyrrolidineacetic acid are summarized below. These data form the basis for all subsequent analytical and chemical manipulations.

| Property | Value | Source(s) |

| CAS Number | 204688-60-8 | [3][4] |

| Molecular Formula | C₁₁H₁₉NO₄ | [3][4] |

| Molecular Weight | 229.27 g/mol | [3][4][5] |

| IUPAC Name | 2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | N/A |

| Synonyms | [(3R)-1-(tert-butoxycarbonyl)-3-pyrrolidinyl]acetic acid; (R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid | [2][3] |

| Physical Form | Solid | |

| InChI Key | SKEXQIJIXQSFRX-MRVPVSSYSA-N | [6] |

Chemical Structure:

Physicochemical Properties

Thermal Properties

| Property | Value | Source(s) | Notes |

| Melting Point | Not Reported | N/A | A sharp melting point range is a key indicator of purity. The value for the similar compound (R)-1-Boc-3-pyrrolidinecarboxylic acid is 138-143 °C.[7] A protocol for determination is provided below. |

| Boiling Point | 357.4 °C at 760 mmHg (Predicted) | [8] | This is a computationally predicted value and should be used as an estimate. The compound will likely decompose before boiling under atmospheric pressure. |

The capillary method is the standard for determining the melting point of a solid organic compound. A sharp, narrow melting range (e.g., < 2 °C) is indicative of high purity.[9]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating and Observation:

-

Heat rapidly to approximately 15 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[9]

-

-

Data Recording: Record two temperatures:

-

T1: The temperature at which the first drop of liquid is observed.

-

T2: The temperature at which the entire sample becomes a clear liquid.

-

-

Reporting: The melting point is reported as the range T1 - T2.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Precise quantitative solubility data for (R)-N-Boc-3-pyrrolidineacetic acid is not widely published. However, its solubility can be predicted based on its structural features: a polar carboxylic acid group, a nonpolar tert-butyl group, and a moderately polar pyrrolidine ring. This amphiphilic nature suggests solubility in a range of organic solvents.

Expected Solubility:

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid can engage in hydrogen bonding with the solvent. |

| Polar Aprotic | DMSO, DMF, THF | High to Moderate | Good dipole-dipole interactions are possible. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | Effective at solvating the Boc group and pyrrolidine backbone. |

| Ethers | Diethyl Ether | Moderate to Low | The nonpolar character of the ether can solvate the Boc group, but may struggle with the carboxylic acid. |

| Nonpolar | Hexanes, Toluene | Low to Insoluble | Insufficient polarity to overcome the hydrogen bonding and polar nature of the carboxylic acid. |

| Aqueous (Basic) | 5% aq. NaHCO₃, 5% aq. NaOH | High | The carboxylic acid is deprotonated to its highly soluble carboxylate salt.[10] |

| Aqueous (Neutral) | Water | Low | The large nonpolar Boc group limits solubility despite the presence of polar functional groups. |

The shake-flask method is the gold standard for determining equilibrium solubility, providing reliable and reproducible data.[11][12]

Methodology:

-

Preparation: To a series of vials, add a known volume (e.g., 2.0 mL) of each test solvent.

-

Solute Addition: Add an excess amount of (R)-N-Boc-3-pyrrolidineacetic acid to each vial to create a slurry. An excess is critical to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has fully settled. Alternatively, centrifuge the vials to pellet the solid.

-

Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units of mg/mL or mol/L.

Chiroptical Properties

As a chiral molecule, (R)-N-Boc-3-pyrrolidineacetic acid will rotate plane-polarized light. The specific rotation is a fundamental physical constant used to confirm the enantiomeric identity and purity of the material.

-

Specific Rotation [α]D : The experimental value for (R)-N-Boc-3-pyrrolidineacetic acid is not reported in the searched literature. The structurally similar (R)-1-Boc-3-pyrrolidinecarboxylic acid has a reported specific rotation of [α]/D -15.0 (c = 0.5% in chloroform).[7]

-

Solution Preparation: Accurately prepare a solution of the compound in a suitable solvent (e.g., chloroform, methanol) at a known concentration (c), expressed in g/100 mL.

-

Polarimeter Setup: Calibrate the polarimeter with a solvent blank.

-

Measurement: Fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample solution, ensuring no air bubbles are present.

-

Data Acquisition: Measure the observed optical rotation (α).

-

Calculation: Calculate the specific rotation using the formula: [α]DT = α / (l × c) . Report the value along with the temperature (T), wavelength (D-line of sodium), concentration, and solvent used.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the chemical structure and assessing the purity of the compound. While specific spectra for this compound are not widely available, the expected signals can be reliably predicted from its structure.

Caption: Relationship between molecular structure and key physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Signals (in CDCl₃, ~400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration (Approx.) | Assignment |

| ~10-12 | broad singlet | 1H | H -OOC- |

| ~3.0 - 3.7 | multiplet | 4H | Pyrrolidine ring CH ₂-N |

| ~2.4 - 2.6 | multiplet | 3H | -CH ₂-COOH and Pyrrolidine CH |

| ~1.6 - 2.2 | multiplet | 2H | Pyrrolidine ring -CH-CH ₂-CH₂- |

| 1.45 | singlet | 9H | -C(CH ₃)₃ (Boc group) |

Predicted ¹³C NMR Signals (in CDCl₃, ~100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C =O (Carboxylic acid) |

| ~155 | C =O (Boc carbamate) |

| ~80 | -C (CH₃)₃ (Boc quaternary) |

| ~45-55 | Pyrrolidine ring C H₂-N |

| ~30-40 | C H₂-COOH and Pyrrolidine C H |

| ~28.5 | -C(C H₃)₃ (Boc methyls) |

-

Sample Preparation: Weigh 5-10 mg of the compound into a clean vial. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13][14]

-

Transfer: Using a glass Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Acquisition:

-

Insert the tube into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H spectrum.

-

Acquire the proton-decoupled ¹³C spectrum.

-

-

Processing: Process the spectra using appropriate software (Fourier transform, phase correction, baseline correction). Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2850-3000 | C-H stretch | Aliphatic |

| ~1740 (strong) | C=O stretch | Carboxylic Acid |

| ~1690 (strong) | C=O stretch | Boc Carbamate |

| 1160-1250 | C-O stretch | Ester/Carbamate |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended.

Expected ESI-MS Signals:

-

[M+H]⁺: 230.13 (Calculated for C₁₁H₂₀NO₄⁺)

-

[M+Na]⁺: 252.11 (Calculated for C₁₁H₁₉NO₄Na⁺)

-

[M-H]⁻: 228.12 (Calculated for C₁₁H₁₈NO₄⁻)

-

A common fragment observed for Boc-protected compounds is the loss of isobutylene ([M+H-56]⁺) or the entire Boc group ([M+H-100]⁺).[15]

Handling, Storage, and Stability

-

Storage: The compound should be stored at room temperature or under refrigerated conditions (2-8°C), sealed in a dry environment to prevent hydrolysis of the Boc group.[7]

-

Stability: (R)-N-Boc-3-pyrrolidineacetic acid is generally stable under standard conditions. It is sensitive to strong acids, which will cleave the Boc protecting group.

-

Safety: The compound is classified as toxic if swallowed. Standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat, should be followed.[16]

Conclusion

(R)-N-Boc-3-pyrrolidineacetic acid is a chiral building block with significant potential in pharmaceutical development. While specific experimental data for some of its core physical properties, such as melting point and optical rotation, are not widely documented, its characteristics can be reliably predicted based on its structure and comparison with similar compounds. This guide provides not only a summary of these predicted properties but also the detailed, validated protocols necessary for researchers to determine them experimentally. Adherence to these analytical procedures will ensure the quality and consistency of this critical intermediate, thereby supporting the rigorous demands of modern drug discovery and development.

References

-

University of Colorado Boulder. (n.d.). Experiment 1: Determination of Solubility Class. Department of Chemistry and Biochemistry. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation Guidelines. Chemical Instrumentation Facility. Retrieved December 30, 2025, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved December 30, 2025, from [Link]

-

ChemWhat. (n.d.). (R)-N-Boc-3-pyrrolidineacetic acid CAS#: 204688-60-8. Retrieved December 30, 2025, from [Link]

-

American Elements. (n.d.). 1-Boc-3-Pyrrolidineacetic acid. Retrieved December 30, 2025, from [Link]

-

Bleszynski, M. (2018). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available at: [Link]

Sources

- 1. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. scbt.com [scbt.com]

- 4. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. (R)-N-Boc-3-pyrrolidineacetic acid - CAS:204688-60-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. 204688-60-8 | this compound | Pyrrolidines | Ambeed.com [ambeed.com]

- 7. (R)-1-Boc-3-pyrrolidinecarboxylic acid 97 72925-16-7 [sigmaaldrich.com]

- 8. americanelements.com [americanelements.com]

- 9. benchchem.com [benchchem.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. benchchem.com [benchchem.com]

- 16. chemscene.com [chemscene.com]

A Technical Guide to the Spectroscopic Characterization of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid

Abstract

Introduction: The Significance of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid

(R)-(1-Boc-pyrrolidin-3-yl)acetic acid, with CAS Number 204688-60-8, is a valuable chiral intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][2][3] Its rigid pyrrolidine scaffold and carboxylic acid functionality make it a crucial component for introducing specific stereochemistry and conformational constraints in target molecules. The tert-butyloxycarbonyl (Boc) protecting group is essential for its use in peptide synthesis and other complex organic transformations, ensuring the selective reactivity of the pyrrolidine nitrogen.[1][4]

Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structural integrity of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid before its use in multi-step syntheses. This guide provides the necessary protocols and interpretative insights to ensure the quality of this critical reagent.

Molecular Structure and Key Features

Molecular Formula: C₁₁H₁₉NO₄[5] Molecular Weight: 229.27 g/mol [5]

Caption: Chemical structure of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most definitive method for the structural confirmation of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum of a Boc-protected amino acid derivative is characterized by a prominent singlet in the upfield region (around 1.4 ppm) corresponding to the nine equivalent protons of the tert-butyl group.[1] The protons on the pyrrolidine ring will appear as complex multiplets due to spin-spin coupling, and their chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the Boc group. The protons of the acetic acid moiety will also exhibit characteristic signals.

Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~3.2 - 3.7 | m | 2H | N-CH₂ (pyrrolidine ring) |

| ~2.8 - 3.2 | m | 2H | N-CH₂ (pyrrolidine ring) |

| ~2.3 - 2.6 | m | 3H | -CH₂-COOH and Pyrrolidine-CH |

| ~1.8 - 2.2 | m | 2H | Pyrrolidine-CH₂ |

| 1.45 | s | 9H | -C(CH₃)₃ |

Experimental Protocol: ¹H NMR Spectroscopy

Trustworthiness: This protocol is designed to yield high-resolution spectra for accurate structural interpretation.

-

Sample Preparation: Accurately weigh 5-10 mg of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

Acquisition:

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

-

-

Data Processing:

-